molecular formula C9H8Cl2 B14739369 Benzene, (2,2-dichloro-1-methylethenyl)- CAS No. 5264-26-6

Benzene, (2,2-dichloro-1-methylethenyl)-

Cat. No.: B14739369
CAS No.: 5264-26-6
M. Wt: 187.06 g/mol
InChI Key: FRWILUJOYZJAQS-UHFFFAOYSA-N
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Description

Benzene, (2,2-dichloro-1-methylethenyl)- is an organic compound with the molecular formula C10H10Cl2O . This structure features a benzene ring substituted with a methoxy group and a 2,2-dichloro-1-methylethenyl group, placing it within a class of chlorinated aromatic compounds. Researchers may investigate this compound as a synthetic intermediate or building block for the development of more complex molecules, such as agrochemicals . Its structural characteristics suggest potential value in materials science, for instance in the development of novel polymers or as a specialty solvent for carbon-based materials, analogous to the use of ortho-dichlorobenzene for solubilizing fullerenes . Handling all chemicals requires appropriate safety precautions. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

5264-26-6

Molecular Formula

C9H8Cl2

Molecular Weight

187.06 g/mol

IUPAC Name

1,1-dichloroprop-1-en-2-ylbenzene

InChI

InChI=1S/C9H8Cl2/c1-7(9(10)11)8-5-3-2-4-6-8/h2-6H,1H3

InChI Key

FRWILUJOYZJAQS-UHFFFAOYSA-N

Canonical SMILES

CC(=C(Cl)Cl)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, (2,2-dichloro-1-methylethenyl)- can be achieved through the conversion of arylalkylketones into dichloroalkenes. One such method involves the reaction of 1-(4-chlorophenyl)ethanone with hydrazine hydrate in ethanol to form 1-(4-chlorophenyl)ethanone hydrazone. This intermediate is then reacted with dimethyl sulfoxide (DMSO), ammonium hydroxide, and carbon tetrachloride in the presence of copper (I) chloride to yield the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Benzene, (2,2-dichloro-1-methylethenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and nitrating agents. Conditions typically involve the presence of a Lewis acid catalyst.

    Nucleophilic Substitution: Reagents such as sodium hydroxide or other nucleophiles can be used under elevated temperatures and pressures.

Major Products Formed

    EAS: Substituted benzene derivatives, depending on the electrophile used.

    Nucleophilic Substitution: Products include phenols and other substituted aromatic compounds.

Scientific Research Applications

Benzene, (2,2-dichloro-1-methylethenyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene, (2,2-dichloro-1-methylethenyl)- involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The compound can form intermediates that react further to yield various products. The presence of electron-withdrawing groups, such as the dichloro group, influences its reactivity and stability .

Comparison with Similar Compounds

Table 1: Substituent Effects on Cocrystallization

Compound Substituents Donor-Acceptor Ratio (with TCNQ)
Toluene Methyl 1:1
Dimethylbenzene Two methyl groups 2:1
Benzene, (2,2-dichloro-1-methylethenyl)- Dichloro-methylethenyl Likely 2:1 (inferred from steric effects)

Aromaticity and Electronic Properties

Aromaticity in substituted benzenes is often assessed via magnetic criteria like NICS (Nucleus-Independent Chemical Shift) and ring current susceptibility (RCS):

  • Benzene has the highest RCS value (indicating strong aromaticity), while fluorinated derivatives show reduced RCS due to electron-withdrawing effects .
  • Chlorinated derivatives (e.g., 2-chloro-1,3-dimethylbenzene) likely exhibit intermediate aromaticity, as chlorine’s electronegativity disrupts π-electron delocalization less severely than fluorine .

Table 2: Aromaticity Metrics

Compound Substituents RCS (Relative to Benzene)
Benzene None 1.00 (Baseline)
Fluorobenzene Fluorine ~0.70
Benzene, (2,2-dichloro-1-methylethenyl)- Dichloro-methylethenyl Estimated ~0.85 (moderate electron withdrawal)

Reactivity in Reduction Reactions

Reduction of substituted benzenes varies with substituent electronic effects:

  • Electron-withdrawing groups (e.g., nitro) favor Birch reduction to cyclohexadienes, while electron-donating groups (e.g., methyl) promote catalytic hydrogenation to cyclohexane .
  • The dichloro-methylethenyl group in the target compound may hinder hydrogenation due to steric bulk, favoring alternative pathways like Birch reduction under ammonia-free conditions .

Table 3: Reduction Pathways

Compound Preferred Reduction Method Product
Nitrobenzene Birch Reduction 1,4-Cyclohexadiene
Toluene Catalytic Hydrogenation Cyclohexane
Benzene, (2,2-dichloro-1-methylethenyl)- Modified Birch Reduction Likely cyclohexadiene derivative

Physical and Thermal Properties

Substituents impact physical properties such as boiling point and thermal stability:

  • Benzene, (2-chloroethyl)- (CAS 622-24-2) has a boiling point of ~175°C, while Benzene, (1-methoxyethenyl)- (CAS 4747-13-1) exhibits lower thermal stability due to the labile methoxy group .
  • The dichloro-methylethenyl group likely increases molecular weight and boiling point compared to simpler chloro derivatives.

Table 4: Comparative Physical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C)
Benzene 78.11 80.1
Benzene, (2-chloroethyl)- 140.61 ~175
Benzene, (2,2-dichloro-1-methylethenyl)- ~191 (estimated) ~200–220 (estimated)

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